molecular formula C12H10N2O2 B583843 5-Ethoxy-2-phenyloxazole-4-carbonitrile CAS No. 156210-50-3

5-Ethoxy-2-phenyloxazole-4-carbonitrile

Cat. No.: B583843
CAS No.: 156210-50-3
M. Wt: 214.224
InChI Key: YTROKNHVOSXDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-phenyloxazole-4-carbonitrile is a versatile oxazole derivative intended for research and development applications. Oxazole scaffolds are privileged structures in medicinal chemistry due to their diverse biological activities. This compound features both an ethoxy group and a carbonitrile moiety on the oxazole core, making it a valuable synthetic intermediate for the preparation of more complex molecules, such as various heterocyclic systems or potential pharmacologically active compounds. Researchers can utilize this building block in cross-coupling reactions, nucleophilic substitutions, and cyclization reactions to create libraries of novel compounds for screening purposes. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-15-12-10(8-13)14-11(16-12)9-6-4-3-5-7-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTROKNHVOSXDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 5 Ethoxy 2 Phenyloxazole 4 Carbonitrile

Reactions Involving the Oxazole (B20620) Ring System

The reactivity of the 5-Ethoxy-2-phenyloxazole-4-carbonitrile ring is a nuanced interplay of its inherent electronic properties and the influence of its substituents. The oxazole ring itself is an aromatic heterocycle, but its stability and reaction pathways can be significantly different from those of its isoxazole (B147169) isomers or other five-membered heterocycles.

Nucleophilic Attack and Ring-Opening Pathways

The oxazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack, which may lead to ring-opening. While specific studies on this compound are not extensively detailed in the literature, general principles of oxazole chemistry suggest that attack is a plausible transformation pathway. For instance, the synthesis of oxazoles can sometimes involve the cyclization of intermediates where a nucleophilic group attacks an activated acyl electrophile. acs.org

In related systems, transformations of isoxazoles to oxazoles can proceed through ring-opening to form intermediate species like azirines, which then rearrange. researchgate.netnih.gov These isomerizations, often catalyzed by metals like Fe(II), highlight the lability of the heterocyclic core under certain thermal or catalytic conditions. researchgate.netnih.gov Such studies imply that a strong nucleophile could potentially initiate a ring-opening cascade in this compound, although the specific conditions and products would depend on the nature of the nucleophile and the reaction environment. The presence of the ethoxy group at C5 and the phenyl group at C2 would electronically and sterically influence the site of initial nucleophilic attack.

Electrophilic Substitution on the Oxazole Core

Electrophilic substitution on the benzene (B151609) ring of the 2-phenyl substituent is a common reaction pathway for compounds of this type. youtube.com However, electrophilic substitution directly on the oxazole core is less common and requires careful consideration of the ring's electronic nature. The oxazole ring is generally considered electron-rich, but less so than heterocycles like pyrrole (B145914) or furan (B31954), making it less reactive towards electrophiles.

The general mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic pi system to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. libretexts.org The reaction is completed by the loss of a proton to restore aromaticity. libretexts.org The regioselectivity of the attack is governed by the directing effects of the existing substituents. libretexts.org In this compound, the C4 position is occupied, and the C2 and C5 positions bear substituents. Therefore, any electrophilic attack on the oxazole core itself is sterically hindered and electronically disfavored compared to substitution on the 2-phenyl ring. For related electron-rich acetophenones, electrophilic nitration can lead to a mixture of products, including those resulting from ipso substitution, where a substituent other than hydrogen is replaced. researchgate.net

Table 1: General Principles of Electrophilic Aromatic Substitution

Reaction Type Typical Reagents Active Electrophile
Nitration HNO₃, H₂SO₄ NO₂⁺ (Nitronium ion) libretexts.org
Halogenation Br₂, FeBr₃ Br⁺ (Bromonium ion)
Sulfonation SO₃, H₂SO₄ SO₃
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺ (Carbocation) libretexts.org

This table presents general electrophilic substitution reactions; their direct application to the oxazole core of the title compound is not widely reported and would be challenging.

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions offer a powerful method for constructing complex ring systems. The oxazole ring can participate as a diene component in Diels-Alder reactions, typically with highly reactive dienophiles. This reactivity is often followed by the loss of a small molecule (like a nitrile from the C4-C5 bond) to form a new aromatic ring, such as a furan or pyridine (B92270) derivative.

The general principles of cycloaddition reactions are governed by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com These reactions can be promoted either thermally or photochemically, with different stereochemical outcomes. youtube.com While specific Diels-Alder reactions involving this compound are not documented, the potential for such transformations exists, providing a route to highly functionalized aromatic systems. Annulation strategies might also involve intramolecular cyclizations initiated by transformations on one of the substituents.

Transformations of the 4-Carbonitrile Group

The 4-carbonitrile group is a versatile functional handle, enabling a wide array of chemical transformations to produce various derivatives. rsc.org

Derivatization to Carboxylic Acids, Amides, and Other Heterocycles (e.g., Tetrazoles)

The cyano group can be readily converted into other important functional groups and heterocycles.

Carboxylic Acids: Acidic or basic hydrolysis of the nitrile functionality affords the corresponding carboxylic acid. This transformation is a standard and high-yielding reaction in organic synthesis. The product of this reaction, 5-Ethoxy-2-phenyloxazole-4-carboxylic acid, is a known compound, confirming the viability of this pathway. bldpharm.comsigmaaldrich.com

Amides: Partial hydrolysis of the nitrile group, typically under controlled acidic or basic conditions, yields the corresponding carboxamide. This allows for the introduction of an amide functional group, which is a key structural motif in many biologically active molecules. The synthesis of related oxazole-4-carboxamides has been reported, indicating this is a feasible derivatization. chemsynthesis.com

Tetrazoles: The 4-carbonitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide, to form a 5-substituted-1H-tetrazole ring. mdpi.com This transformation is often catalyzed by Lewis acids such as zinc salts (e.g., ZnBr₂) or heterogeneous catalysts. nih.govscielo.org.za Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. mdpi.com Various protocols exist for this conversion, highlighting its reliability and broad substrate scope. nih.govorganic-chemistry.org

Table 2: Synthesis of Tetrazoles from Nitriles

Catalyst/Conditions Substrate Scope Key Advantages Source(s)
Zinc Bromide Aromatic, heterocyclic, and aliphatic nitriles Moderate to excellent yields, broad scope nih.gov
Silica Sulfuric Acid Various nitriles Highly efficient, simple operation, cost-effective mdpi.com
Nano-TiCl₄·SiO₂ Benzonitriles Heterogeneous, recoverable catalyst, good yields scielo.org.za

Nucleophilic Additions and Reductions of the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles.

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the nitrile to form an intermediate imine anion. Subsequent aqueous workup and hydrolysis of the imine yield a ketone. This reaction provides a direct method for synthesizing 4-acyl-oxazole derivatives from the 4-carbonitrile precursor. The generic mechanism involves the nucleophile attacking the electrophilic carbon of the C≡N triple bond. youtube.com

Reductions: The nitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd/C), or sodium borohydride (B1222165) in the presence of a cobalt salt. This reduction introduces a basic aminomethyl side chain at the C4 position, significantly altering the molecule's physical and chemical properties. The conversion of a cyano group to a "methyl ammonia" group is a recognized strategy in drug development. rsc.org

Reactivity of the 5-Ethoxy Group

The ethoxy group at the 5-position of the oxazole ring is a key site for initiating chemical transformations through ether cleavage and subsequent functional group interconversions.

Ether Cleavage and Functional Group Interconversions

The ether linkage of the 5-ethoxy group is susceptible to cleavage under strong acidic conditions, a common reaction for ethers. masterorganicchemistry.commasterorganicchemistry.com Treatment with strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) would protonate the ether oxygen, making it a better leaving group. masterorganicchemistry.comyoutube.com This is followed by a nucleophilic attack, likely via an SN2 mechanism, by the corresponding halide ion on the ethyl group. masterorganicchemistry.com

This cleavage would result in the formation of a 5-hydroxy-2-phenyloxazole-4-carbonitrile intermediate and an ethyl halide (e.g., ethyl iodide or ethyl bromide). The resulting hydroxyl group is a versatile handle for further functionalization. It can be converted into other functional groups, for instance, through reactions like esterification or conversion to sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu The conversion of hydroxyl groups to halides can also be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

ReagentExpected Product(s)Reaction Type
HI or HBr5-Hydroxy-2-phenyloxazole-4-carbonitrile + Ethyl HalideEther Cleavage
R'COCl (after cleavage)2-Phenyl-4-cyano-oxazol-5-yl esterEsterification
R'SO₂Cl (after cleavage)2-Phenyl-4-cyano-oxazol-5-yl sulfonate esterSulfonylation

Functionalization of the 2-Phenyl Substituent

The 2-phenyl group offers another avenue for structural modification through directed aromatic functionalization.

Directed Aromatic Functionalization (e.g., Halogenation, Metallation)

The oxazole ring can influence the reactivity of the attached phenyl group. Directed ortho-metallation is a powerful strategy for introducing substituents at a specific position on an aromatic ring. In the case of 2,5-diphenyloxazole, treatment with n-butyllithium has been shown to cause deprotonation at the ortho position of the 2-phenyl group, competing with lithiation at the 4-position of the oxazole ring. lookchem.com The use of sec-butyllithium (B1581126) with a catalytic amount of lithium tetramethylpiperidide can favor the formation of the 4-lithio derivative, but the potential for ortho-metallation of the phenyl ring exists. lookchem.com This lithiated intermediate can then react with various electrophiles to introduce a range of functional groups.

Furthermore, the oxazoline (B21484) group, structurally related to oxazoles, is known to be an effective ortho-directing group for transition-metal-catalyzed C-H activation. acs.org This allows for functionalizations such as deuteration, silylation, alkynylation, benzylation, arylation, and amination at the ortho position of the phenyl ring. acs.org Although the directing ability of the oxazole in this compound is not as extensively studied, similar reactivity could be anticipated.

Standard electrophilic aromatic substitution reactions, such as halogenation, are also conceivable on the 2-phenyl ring, although the directing effects of the oxazole substituent would need to be considered.

Reaction TypeReagent(s)Potential Functionalization Site
Directed Ortho-Metallationn-Butyllithium, followed by an electrophile (E+)Ortho-position of the 2-phenyl group
C-H Activation (by analogy)Transition metal catalyst + ReagentOrtho-position of the 2-phenyl group
HalogenationX₂ (e.g., Br₂), Lewis AcidOrtho/Para positions of the 2-phenyl group

Derivatization Strategies for Scaffold Diversification

The this compound core can be elaborated through various synthetic strategies to create a diverse library of compounds. nih.gov The synthesis of 2-phenyl-4,5-substituted oxazoles has been achieved through the copper-catalyzed intramolecular cyclization of functionalized enamides. nih.govresearchgate.net This method allows for the introduction of ester, N-substituted carboxamide, or acyl functionalities at the 4-position. nih.govresearchgate.net

Another approach involves using 2-(halomethyl)-4,5-diaryloxazoles as reactive scaffolds. nih.gov The halomethyl group can undergo substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities at the 2-position. nih.gov While the starting material is different, this highlights the potential for modifying substituents on the oxazole core.

The carbonitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine, opening up further avenues for derivatization.

Chemical Stability Studies

Understanding the stability of the this compound scaffold is crucial for its handling and application.

Hydrolytic Stability and Degradation Pathways

While oxazoles are generally considered to be thermally stable entities, their stability towards hydrolysis can vary depending on the substituents. tandfonline.com Research on 5-hydroxyoxazole-4-carboxylic acid derivatives has shown that these compounds are unstable and prone to hydrolytic ring-opening and decarboxylation. nih.gov

This suggests a potential degradation pathway for this compound. The initial step would likely be the acid- or base-catalyzed hydrolysis of the 5-ethoxy group to a 5-hydroxy intermediate. This 5-hydroxyoxazole derivative is predicted to be unstable. nih.gov The presence of both a 5-hydroxy and a 4-carboxy (or a group that can be hydrolyzed to a carboxy, like carbonitrile) substituent makes the oxazole ring susceptible to cleavage. nih.gov Following the initial ether cleavage, the resulting 5-hydroxy intermediate could undergo further degradation through hydrolytic ring-opening. nih.gov The degradation of other heterocyclic compounds, such as triazole fungicides, has been observed to proceed through pathways involving hydrolysis. nih.gov

It is important to note that oxazoles can also be converted to other heterocyclic systems like pyrroles, pyrimidines, and imidazoles through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com

ConditionPotential Degradation PathwayResulting Products
Acidic/Basic Hydrolysis1. Cleavage of the 5-ethoxy group to a 5-hydroxy group. 2. Hydrolytic ring-opening of the unstable 5-hydroxyoxazole intermediate.Ring-opened products

Research Findings on the Thermal Properties of this compound Remain Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, specific data regarding the thermal stability and decomposition mechanisms of the chemical compound this compound is not available in the public domain.

Currently, detailed research findings, including data on the temperature ranges of thermal degradation, the nature of decomposition products, and the specific chemical pathways involved in the breakdown of this compound, have not been published.

Searches for the thermal behavior of this specific compound, as well as broader inquiries into the pyrolysis and thermal analysis of structurally related 2-phenyloxazole (B1349099) derivatives and nitrile-substituted oxazoles, did not yield any relevant experimental data. While general information on the synthesis, reactivity, and biological activity of various oxazole-containing molecules is accessible, specific studies into the thermal properties of this compound are absent from the reviewed literature.

Consequently, it is not possible to provide a detailed, evidence-based account of its thermal stability or to construct data tables illustrating its decomposition profile. The scientific community has yet to publish research that would fulfill the specific requirements for an article on this topic.

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallography for Solid-State Structural DeterminationThere is no evidence of a published crystal structure for 5-Ethoxy-2-phenyloxazole-4-carbonitrile. As a result, a definitive solid-state structural determination, including bond lengths, bond angles, and crystal packing information, cannot be provided.

While data exists for structurally related compounds, such as 5-amino-2-phenyloxazole-4-carbonitrile and 5-ethoxy-2-phenyloxazole-4-carboxylic acid, the strict focus on "this compound" as per the instructions means that information on these analogs cannot be substituted. Further research or de novo synthesis and characterization would be required to generate the data necessary to fulfill the requested article structure.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Transition Analysis

The electronic absorption and emission properties of this compound are dictated by its distinct molecular architecture. The molecule incorporates an electron-donating ethoxy group at the 5-position and an electron-withdrawing cyano group at the 4-position of the 2-phenyloxazole (B1349099) core. This arrangement establishes a "push-pull" system, where the phenyl and ethoxy groups act as electron donors, and the cyano group serves as an electron acceptor, all connected through the π-conjugated oxazole (B20620) ring. This configuration is expected to give rise to intramolecular charge transfer (ICT) character in its electronic transitions.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of compounds with a push-pull character is typically characterized by a strong absorption band in the near-UV or visible region. This band is generally attributed to a π → π* electronic transition with significant ICT character. For instance, studies on various 2,5-disubstituted oxazole derivatives have shown that the position of the absorption maximum is sensitive to the nature of the substituents and the solvent polarity. In the case of this compound, the absorption is likely to occur in the range of 300-400 nm. The ethoxy group at the 5-position and the phenyl group at the 2-position would contribute to the delocalization of the π-electrons, while the cyano group at the 4-position would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a bathochromic (red) shift compared to the unsubstituted 2-phenyloxazole.

To illustrate the potential absorption characteristics, the following table presents data for analogous compounds found in the literature.

Table 1: Illustrative UV-Vis Absorption Data for Structurally Related Compounds

Compound Solvent Absorption Maximum (λmax, nm) Molar Absorptivity (ε, M-1cm-1)
2-(4-Fluorophenyl)-5-phenyloxazole - 304 Not Reported
4-Cyano-7-azaindole Various ~318 Not Reported

This table is for illustrative purposes and the data does not represent the specific compound this compound.

Fluorescence Spectroscopy

Given its push-pull nature, this compound is expected to be fluorescent. Upon excitation, the molecule is promoted to an excited state with an even more pronounced charge separation than the ground state. The subsequent relaxation to the ground state is accompanied by the emission of a photon. The energy of this emission is lower than the energy of absorption, resulting in a Stokes shift. The magnitude of the Stokes shift is often influenced by the solvent polarity, with more polar solvents typically leading to larger Stokes shifts due to the stabilization of the more polar excited state.

The fluorescence emission maximum for this compound would be expected at a longer wavelength than its absorption maximum. The quantum yield of fluorescence, a measure of the efficiency of the emission process, would be dependent on the rigidity of the molecule and the presence of non-radiative decay pathways.

The following table provides illustrative fluorescence data for related compounds to contextualize the expected properties.

Table 2: Illustrative Fluorescence Emission Data for Structurally Related Compounds

Compound Solvent Emission Maximum (λem, nm) Fluorescence Quantum Yield (ΦF)
2-(4-Fluorophenyl)-5-phenyloxazole - 356 Not Reported
4-Cyano-7-azaindole H2O ~455 0.29

This table is for illustrative purposes and the data does not represent the specific compound this compound.

Electronic Transitions and Solvatochromism

The primary electronic transition responsible for the absorption and fluorescence of this compound is expected to be a π → π* transition with substantial intramolecular charge transfer (ICT) character. This is a common feature in donor-π-acceptor systems. The HOMO (Highest Occupied Molecular Orbital) would likely be localized on the electron-rich phenyl and ethoxy-substituted part of the molecule, while the LUMO would be concentrated on the electron-deficient cyano-substituted region.

The ICT nature of the excited state suggests that the compound would exhibit solvatochromism, meaning its absorption and emission spectra would be sensitive to the polarity of the solvent. A positive solvatochromic shift (a bathochromic shift with increasing solvent polarity) is anticipated for the fluorescence emission. This is because a more polar solvent will better stabilize the polar excited state, lowering its energy and thus red-shifting the emission wavelength. The effect on the absorption spectrum is often less pronounced. This behavior is a hallmark of push-pull fluorophores and provides insight into the electronic redistribution upon excitation.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations provide fundamental insights into the geometry and electronic properties of 5-Ethoxy-2-phenyloxazole-4-carbonitrile. These theoretical approaches allow for a detailed analysis of the molecule at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of organic molecules due to its balance of accuracy and computational cost. researchgate.netirjweb.com For a molecule such as this compound, DFT calculations, typically employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) or def2-TZVP, can be utilized to determine its optimized ground state geometry. researchgate.netirjweb.comirjweb.com

These calculations would reveal key structural parameters, including bond lengths and angles of the oxazole (B20620) ring and its substituents. For instance, in related oxazole structures, the O-C and C-N bond lengths within the ring are defining features. researchgate.net The planarity of the oxazole ring, influenced by the phenyl, ethoxy, and carbonitrile groups, can also be assessed. DFT studies on similar heterocyclic systems have been used to determine parameters such as HOMO-LUMO energy gaps, which are crucial for understanding the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally suggests higher reactivity. irjweb.com

Table 1: Representative DFT Functionals and Basis Sets for Oxazole Derivatives

Functional Basis Set Application Reference
B3LYP 6-311++G(d,p) Geometry Optimization, Electronic Properties irjweb.comirjweb.com
M06-2X def2-TZVP Geometries, Enthalpies, Gibbs Free Energy researchgate.net

This table is illustrative of common methods used for similar compounds and is not based on a specific study of this compound.

The presence of the flexible ethoxy group necessitates a conformational analysis to identify the most stable spatial arrangements of this compound. The rotation around the C-O bond of the ethoxy group leads to different conformers. Theoretical studies on phenetole (B1680304) derivatives have shown that the orientation of the ethoxy group can influence properties like NMR chemical shifts. unamur.be

A potential energy surface (PES) can be generated by systematically varying the dihedral angles associated with the ethoxy group and the phenyl group relative to the oxazole ring. This mapping allows for the identification of local and global energy minima, corresponding to stable conformers, and the energy barriers between them. Such analyses have been performed for other substituted heterocyclic systems to understand their conformational preferences. rsc.orgrsc.org For this compound, the interplay of steric and electronic effects between the substituents will govern the conformational landscape.

Mechanistic Elucidation of Synthetic and Transformational Reactions

Computational methods are invaluable for detailing the step-by-step mechanisms of chemical reactions, including the synthesis of the target molecule.

A known synthetic route to oxazole-4-carbonitriles involves the rhodium(II)-catalyzed reaction of diazocarbonyl compounds with nitriles. acs.orgnih.govnih.gov For this compound, this would likely involve the reaction of an ethyl diazoacetate precursor with benzonitrile. The mechanism of such reactions is thought to proceed through the formation of a rhodium carbene intermediate. dicp.ac.cnnih.govcaltech.eduprinceton.edu

Computational studies on related rhodium-catalyzed reactions have been used to characterize the transition states of key steps. dicp.ac.cncaltech.edu For the formation of the oxazole ring, the reaction pathway would involve the initial formation of the rhodium carbene, followed by its reaction with the nitrile. The characterization of the transition state for the cyclization step is crucial for understanding the regioselectivity and efficiency of the reaction. DFT calculations can map out the entire reaction pathway, identifying intermediates and transition states connecting them.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction can be constructed. This profile provides quantitative insights into the thermodynamics and kinetics of the reaction. For the rhodium-catalyzed synthesis of this compound, the energy barriers associated with each step, such as carbene formation and the subsequent cyclization, can be determined.

These energetic profiles can help to explain experimental observations, such as the reaction conditions required and the observed yields. For example, computational studies on similar C-H insertion reactions catalyzed by rhodium carbenes have quantified the activation energies, providing a deeper understanding of the reaction mechanism. dicp.ac.cn

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry can also predict spectroscopic data, which is essential for the characterization of this compound and for corroborating experimental findings.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of the molecule. nih.govmdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, have proven effective in predicting NMR spectra for a wide range of organic molecules, including heterocyclic systems. irjweb.comnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared with experimental data, aiding in the assignment of signals. nih.govnih.gov

Similarly, the vibrational frequencies in the infrared (IR) spectrum can be computed. rsc.orgnahrainuniv.edu.iq These calculations can help to assign the observed absorption bands to specific vibrational modes of the molecule, such as the stretching of the nitrile (C≡N) group, the C=N and C-O bonds of the oxazole ring, and the various C-H bonds. irjweb.com

Table 2: Computationally Predicted Spectroscopic Data for Analogous Systems

Spectroscopic Data Computational Method Application Reference
¹H & ¹³C NMR Chemical Shifts GIAO-DFT Structure Elucidation irjweb.comnih.gov
¹⁴N NMR Chemical Shifts Quantum Chemistry Methods Solvent Effect Analysis nih.gov

This table illustrates the application of computational methods for predicting spectroscopic data for similar compounds and is not based on a specific study of this compound.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

For a molecule like this compound, a typical computational workflow would involve:

Geometry Optimization: The 3D structure of the molecule would first be optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

NMR Calculation: Using the optimized geometry, the GIAO method would be employed to calculate the isotropic shielding values for each nucleus (¹H, ¹³C, ¹⁵N).

Chemical Shift Referencing: The calculated shielding values are then referenced against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts.

Although no specific data tables for this compound can be presented, research on similar heterocyclic systems has shown that this methodology can provide chemical shift predictions that are in good agreement with experimental values. nih.gov

Vibrational Frequency Calculations

Vibrational frequency analysis, which predicts the infrared (IR) and Raman spectra of a molecule, is another cornerstone of computational chemistry. These calculations are crucial for identifying functional groups and understanding the molecule's vibrational modes.

The process for this compound would entail:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies.

Zero-Point Energy and Thermal Corrections: The calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Spectral Analysis: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set limitations.

While specific vibrational data for the title compound is not available, studies on other substituted oxazoles have successfully used DFT to assign vibrational modes observed in experimental FT-IR and Raman spectra.

Molecular Dynamics Simulations (if applicable for interactions or larger systems)

For this compound, MD simulations could be relevant in several contexts:

Solvation Effects: To understand how the solvent shell is structured around the molecule and how it influences its conformation and properties.

Interaction with Biological Targets: If this molecule were being investigated as a potential drug, MD simulations could be used to study its binding stability and dynamics within the active site of a target protein. nih.gov

A typical MD simulation protocol involves:

System Setup: The molecule is placed in a simulation box, often filled with a solvent like water.

Force Field Application: A suitable force field is assigned to describe the inter- and intramolecular forces.

Simulation Run: The system is equilibrated, followed by a production run where the trajectory of each atom is calculated over time by integrating Newton's equations of motion.

Trajectory Analysis: The resulting trajectory is analyzed to extract information about the molecule's behavior.

Given the absence of published studies, no specific findings from MD simulations of this compound can be reported.

Applications in Chemical Synthesis and Materials Science Non Biological

Versatile Building Block in Organic Synthesis

Oxazole (B20620) derivatives are foundational in creating more complex molecular structures. epa.gov Their utility stems from the ability to participate in various chemical transformations, leading to diverse heterocyclic systems. pharmaffiliates.com

Precursor for Advanced Heterocyclic Systems (e.g., Fused Oxazoles, Bis-oxazoles, Tris-oxazoles)

The synthesis of advanced heterocyclic systems, such as fused oxazoles, often involves the strategic functionalization of a core oxazole ring. For instance, the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles can produce fused heterocyclic systems like oxazolo[5,4-e]pyrazolo[1,5-a]pyrimidines. biointerfaceresearch.com While this specific pathway uses a sulfonylated precursor, it illustrates a common strategy where functional groups at the C4 and C5 positions of the oxazole ring are key to forming fused structures.

Intermediate in the Construction of Complex Molecular Architectures

The oxazole skeleton is a component of numerous complex natural products and synthetic molecules. mdpi.com The synthesis of these architectures often relies on the step-wise construction and modification of heterocyclic building blocks. epa.gov For example, 2-phenyl-4,5-substituted oxazoles can be synthesized through the copper-catalyzed intramolecular cyclization of functionalized enamides, which themselves are derived from oxazolone (B7731731) precursors. beilstein-journals.org

The general reactivity of the nitrile group allows for its conversion into amines, carboxylic acids, or tetrazoles, thereby enabling 5-Ethoxy-2-phenyloxazole-4-carbonitrile to serve as an intermediate for creating more elaborate molecular designs. These transformations would allow for its integration into larger, more complex molecular frameworks, a common practice in the development of new chemical entities.

Potential in Advanced Materials Chemistry

Oxazole-containing compounds have been investigated for their unique electronic and photophysical properties, making them attractive for applications in materials science. epa.gov

Design and Synthesis of Organic Electronic Materials (e.g., as building blocks for OLEDs, OFETs, organic solar cells where the focus is on chemical properties)

The extended π-systems present in many aryl-substituted oxazoles are responsible for their luminescent properties, which are desirable for Organic Light-Emitting Diodes (OLEDs). epa.gov The synthesis of novel phenyloxazole-based luminescent dyes has been explored due to their high photo- and thermal stability. epa.gov The 2-phenyl group in this compound contributes to such a π-system. Modification of the nitrile and ethoxy groups could be used to tune the electronic properties of the molecule, a key aspect in the design of materials for OLEDs, Organic Field-Effect Transistors (OFETs), and organic solar cells.

Development of Functional Materials with Tunable Optical Properties

The optical properties of trisubstituted oxazoles, such as fluorescence, can be finely tuned by altering the substituents on the oxazole ring. mdpi.com This tunability is crucial for creating functional materials for applications like sensors or molecular switches. The specific combination of an electron-donating ethoxy group and an electron-withdrawing carbonitrile group on the oxazole core of this compound suggests that it may possess interesting photophysical properties, although detailed studies are not currently published.

Role in the Synthesis of Ligands or Catalytic Supports

While there is no direct evidence of this compound being used in ligand synthesis, heterocyclic compounds are frequently employed as scaffolds for ligands in catalysis. The nitrogen atom in the oxazole ring and the exocyclic nitrile nitrogen can act as coordination sites for metal ions. The nitrile group can also be hydrolyzed to a carboxylic acid, creating a bidentate O,N-ligand system with the oxazole nitrogen. Such ligands are valuable in coordination chemistry and the development of novel catalysts.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of 5-Ethoxy-2-phenyloxazole-4-carbonitrile is expected to focus on the development of greener and more atom-economical routes.

Current synthetic strategies for polysubstituted oxazoles often rely on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. researchgate.net Emerging techniques such as visible-light photocatalysis offer a promising alternative, enabling the synthesis of substituted oxazoles under mild conditions with high efficiency. researchgate.netsemanticscholar.org For instance, the use of a ruthenium-based photocatalyst has been shown to be effective in the synthesis of 2,5-disubstituted oxazoles from readily available starting materials. semanticscholar.org

Furthermore, multicomponent reactions (MCRs) represent a highly atom-economical approach to complex molecule synthesis. researchgate.net Designing a one-pot MCR for this compound, potentially from simple, readily available precursors, would be a significant advancement. Iodine-mediated domino reactions for the construction of polysubstituted oxazoles in water also present a green and metal-free alternative. rsc.org The principles of green chemistry, such as waste prevention and the use of safer solvents and reagents, will undoubtedly guide the development of next-generation syntheses for this compound. uniroma1.it

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Visible-Light Photocatalysis Mild reaction conditions, high efficiency, use of light as a renewable energy source. researchgate.netsemanticscholar.orgReduced energy consumption, improved functional group tolerance, potential for novel reaction pathways.
Multicomponent Reactions (MCRs) One-pot synthesis, high atom economy, reduced waste generation. researchgate.netIncreased efficiency, simplified purification, access to diverse derivatives.
Iodine-Mediated Domino Reactions Metal-free, use of water as a solvent, operational simplicity. rsc.orgEnvironmentally friendly, cost-effective, avoids toxic metal catalysts.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often improved yields. nih.govIncreased throughput, potential for solvent-free conditions.

Exploration of Novel Chemical Transformations and Reaction Discovery

The unique arrangement of functional groups in this compound—an ethoxy group at the 5-position, a phenyl group at the 2-position, and a nitrile group at the 4-position—offers a rich platform for exploring novel chemical transformations.

The oxazole (B20620) ring itself can participate in a variety of reactions. For instance, it can act as a diene in Diels-Alder reactions, leading to the formation of pyridines and other complex heterocyclic systems. The electron-donating nature of the ethoxy group at C5 is expected to influence the reactivity of the oxazole ring in such cycloaddition reactions.

The nitrile group at the 4-position is a versatile functional handle that can be transformed into a wide array of other functionalities, including amines, carboxylic acids, and tetrazoles. The exploration of these transformations could lead to the discovery of new compounds with interesting properties.

Furthermore, the development of novel catalytic systems for the functionalization of the C-H bonds of the phenyl ring or the oxazole core would open up new avenues for derivatization. Metal-free annulation reactions of alkynes and nitriles have been shown to be effective for the synthesis of polysubstituted oxazoles and could potentially be adapted for the further modification of the target compound. organic-chemistry.org

Advanced Computational Studies for Predictive Design and Mechanistic Insights

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. Advanced computational studies, such as those employing Density Functional Theory (DFT), can offer deep insights into the electronic structure, reactivity, and potential applications of this compound.

DFT calculations can be used to:

Predict Reactivity: By calculating molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and Fukui functions, the most likely sites for electrophilic and nucleophilic attack can be identified. This information can guide the design of new reactions and the synthesis of novel derivatives.

Elucidate Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This can help to understand the detailed step-by-step mechanism of a reaction, identify key intermediates and transition states, and explain observed regioselectivity and stereoselectivity. An atom-economical method for preparing 4H-pyrrolo[2,3-d]oxazoles was developed based on the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, and DFT calculations were used to elucidate the reaction mechanism. mdpi.com

Design Molecules with Tailored Properties: By understanding the structure-property relationships through computational analysis, it is possible to design new derivatives of this compound with specific desired properties, such as tailored electronic or optical characteristics for materials science applications.

Unexplored Applications in Pure Chemistry and Advanced Materials Science

While much of the research on oxazole derivatives has been driven by their biological activity, there is a significant and largely unexplored potential for this compound in the fields of pure chemistry and advanced materials science.

The conjugated π-system of the 2-phenyloxazole (B1349099) core, combined with the electronic influence of the ethoxy and carbonitrile substituents, suggests potential applications in:

Organic Electronics: Oxazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The specific electronic properties of this compound could be tuned for applications as electron-transporting or hole-transporting materials.

Fluorescent Probes and Sensors: The inherent fluorescence of many oxazole derivatives makes them attractive candidates for the development of chemical sensors. The nitrile group could be functionalized to introduce specific recognition motifs for the detection of various analytes.

Functional Dyes: The chromophoric nature of the 2-phenyloxazole system suggests that derivatives of this compound could be explored as functional dyes for applications in areas such as solar cells or as components of photochromic materials.

Ligand Design for Catalysis: The nitrogen atom of the oxazole ring can act as a coordination site for metal ions. The synthesis of novel ligands based on the this compound scaffold could lead to the development of new catalysts for a variety of organic transformations.

The synthesis of oxazole-4-carbonitrile derivatives has been explored, and these compounds are noted for their potential applications in advanced materials, drugs, and natural products. researchgate.net The continued exploration of these non-biological applications will undoubtedly uncover new and exciting opportunities for this versatile chemical compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Ethoxy-2-phenyloxazole-4-carbonitrile?

A common approach involves condensation reactions using ethoxymethylene malononitrile or analogous precursors under reflux conditions. For example, similar oxazole-carbonitrile derivatives are synthesized via refluxing ethoxymethylene malononitrile with aminophenyl precursors in ethanol, followed by purification via recrystallization (e.g., from ethanol or aqueous mixtures) . Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and optimizing solvent systems for crystallization.

Q. What safety protocols are critical during experimental handling?

Proper personal protective equipment (PPE) is essential:

  • Gloves : Inspect for integrity before use; dispose of contaminated gloves properly .
  • Eye protection : In case of exposure, flush eyes with water for ≥15 minutes and seek medical attention .
  • Respiratory protection : Use fume hoods to avoid inhalation, especially during powder handling .

Q. Which analytical techniques are standard for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., ethoxy and phenyl groups).
  • Infrared Spectroscopy (IR) : To identify nitrile (C≡N) and oxazole ring vibrations.
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., analogous compounds in Acta Crystallographica reports) .
  • Melting Point (mp) Analysis : Cross-referenced with literature values (e.g., mp ranges for related oxazoles in catalogs) .

Advanced Research Questions

Q. How can contradictions in reported spectral or physical data (e.g., melting points) be resolved?

  • Multi-technique validation : Combine differential scanning calorimetry (DSC) with XRD to confirm phase transitions and polymorphism.
  • Literature comparison : Cross-check with structurally similar compounds, such as 5-Methyl-2-phenyloxazole-4-carboxamide (mp data in catalogs) or pyrazole-carbonitrile derivatives .
  • Sample purity assessment : Use HPLC or GC-MS to rule out impurities affecting physical properties .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratios) to identify optimal conditions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance cyclization efficiency in oxazole formation.
  • In-line monitoring : Employ real-time techniques like ReactIR to track intermediate formation and adjust reaction dynamics .

Q. How can computational methods elucidate reactivity or biological interactions?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., nitrile group electrophilicity) and reaction pathways.
  • Molecular docking : If bioactive, simulate interactions with target enzymes (e.g., kinase inhibitors as in CDK2 studies) .
  • Molecular dynamics (MD) : Model solvation effects and stability in biological matrices.

Contradiction Analysis and Mechanistic Insights

Q. How to address discrepancies in reaction mechanisms for oxazole-carbonitrile formation?

  • Isotopic labeling : Use deuterated or ¹³C-labeled precursors to trace bond formation (e.g., nitrile group origin).
  • Intermediate isolation : Trap and characterize transient species (e.g., via cold trapping or quenching) .
  • Kinetic studies : Compare rate constants under varying conditions to infer mechanistic pathways.

Q. What advanced techniques resolve crystal structure ambiguities?

  • High-resolution XRD : Refine occupancy ratios for disordered ethoxy or phenyl groups.
  • Variable-temperature XRD : Study thermal expansion effects on crystal symmetry .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···N contacts) influencing packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.